molecular formula C25H25NO6 B14955052 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B14955052
M. Wt: 435.5 g/mol
InChI Key: RMEUHKGGCIMGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzo[c]chromene core and a beta-alaninate moiety.

Preparation Methods

The synthesis of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves several steps. One common method includes the reaction of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene with benzyloxycarbonyl-beta-alanine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve scaling up this process and optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate, leading to the formation of substituted products

Scientific Research Applications

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes involved in inflammatory pathways, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, it may exert antioxidant effects by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar compounds to 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate include:

  • 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
  • 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate
  • 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-galactopyranoside

These compounds share a similar benzo[c]chromene core but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities .

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C25H25NO6/c1-16-21(12-11-19-18-9-5-6-10-20(18)24(28)32-23(16)19)31-22(27)13-14-26-25(29)30-15-17-7-3-2-4-8-17/h2-4,7-8,11-12H,5-6,9-10,13-15H2,1H3,(H,26,29)

InChI Key

RMEUHKGGCIMGHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(=O)CCNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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